![molecular formula C21H17N3O2 B4436882 11-oxo-N-(2-phenylethyl)-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B4436882.png)
11-oxo-N-(2-phenylethyl)-11H-pyrido[2,1-b]quinazoline-8-carboxamide
Descripción general
Descripción
11-oxo-N-(2-phenylethyl)-11H-pyrido[2,1-b]quinazoline-8-carboxamide, also known as PBOX-15, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer therapy. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
Mecanismo De Acción
11-oxo-N-(2-phenylethyl)-11H-pyrido[2,1-b]quinazoline-8-carboxamide targets a protein called Hsp90, which is involved in the stabilization of other proteins that are important for cancer cell survival. By inhibiting Hsp90, 11-oxo-N-(2-phenylethyl)-11H-pyrido[2,1-b]quinazoline-8-carboxamide can induce the degradation of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
11-oxo-N-(2-phenylethyl)-11H-pyrido[2,1-b]quinazoline-8-carboxamide has been shown to have a selective toxicity towards cancer cells, while sparing normal cells. This is thought to be due to the higher expression of Hsp90 in cancer cells compared to normal cells. 11-oxo-N-(2-phenylethyl)-11H-pyrido[2,1-b]quinazoline-8-carboxamide has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 11-oxo-N-(2-phenylethyl)-11H-pyrido[2,1-b]quinazoline-8-carboxamide is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, its potency is relatively low compared to other Hsp90 inhibitors, which may limit its effectiveness in some cases. Additionally, 11-oxo-N-(2-phenylethyl)-11H-pyrido[2,1-b]quinazoline-8-carboxamide has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on 11-oxo-N-(2-phenylethyl)-11H-pyrido[2,1-b]quinazoline-8-carboxamide could focus on improving its potency and solubility, as well as investigating its potential applications in combination with other cancer therapies. Additionally, further preclinical studies are needed to determine its safety and efficacy before it can be considered for clinical trials.
Aplicaciones Científicas De Investigación
11-oxo-N-(2-phenylethyl)-11H-pyrido[2,1-b]quinazoline-8-carboxamide has been studied extensively for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy, as it can potentially reduce the side effects associated with traditional chemotherapy.
Propiedades
IUPAC Name |
11-oxo-N-(2-phenylethyl)pyrido[2,1-b]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-20(22-13-12-15-6-2-1-3-7-15)16-10-11-19-23-18-9-5-4-8-17(18)21(26)24(19)14-16/h1-11,14H,12-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCMUFSXCPQWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CN3C(=NC4=CC=CC=C4C3=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-fluorobenzyl)(methylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B4436807.png)
![ethyl 2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4436808.png)
![N-cyclohexyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4436810.png)
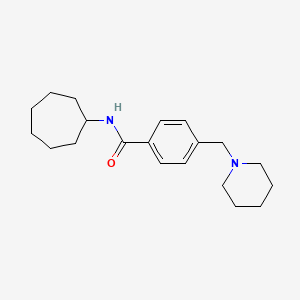
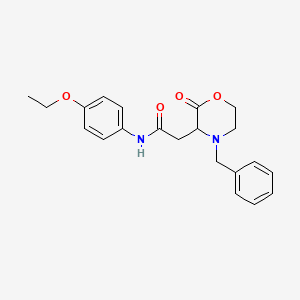

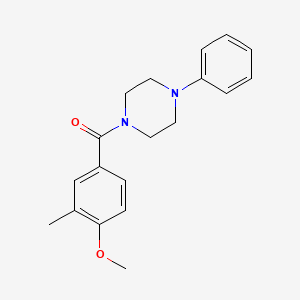
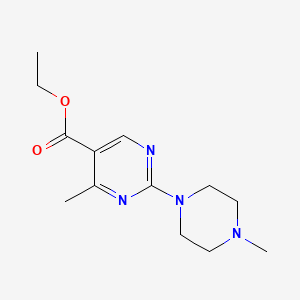
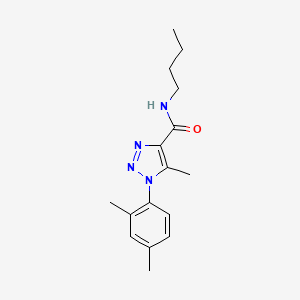
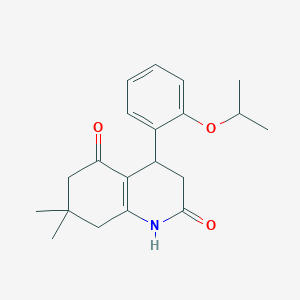


![8-[(4-phenyl-1-piperazinyl)carbonyl]-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4436904.png)